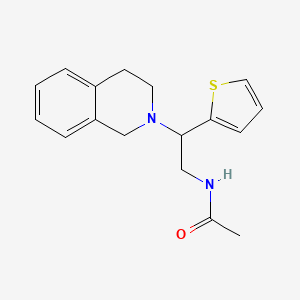

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide

描述

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(20)18-11-16(17-7-4-10-21-17)19-9-8-14-5-2-3-6-15(14)12-19/h2-7,10,16H,8-9,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGJCGZMPPASEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bischler-Napieralski Cyclization for Dihydroisoquinoline Formation

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines. As demonstrated in, cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide with phosphorus oxychloride (POCl₃) in toluene at reflux yields 6-methoxy-1-methyl-3,4-dihydroisoquinoline (73% yield). Adapting this method, the target compound’s precursor could involve N-[2-(thiophen-2-yl)-2-(3,4-dimethoxyphenyl)ethyl]acetamide , which undergoes cyclization under analogous conditions. Critical parameters include:

- Solvent : Toluene or dichloromethane (DCM).

- Cyclizing agent : POCl₃ (1 equiv.) or polyphosphoric acid (PPA).

- Temperature : Reflux (110°C for toluene).

Mechanistic Insight :

Acetamide Protection and Deprotection Strategies

The acetamide group is typically introduced early to prevent side reactions. As in, acetylation of the primary amine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) with acetic anhydride in dichloromethane affords the acetamide precursor in >95% yield. Post-functionalization deprotection is unnecessary if the acetyl group remains inert during subsequent steps.

Alternative Multi-Component Approaches

Castagnoli–Cushman Reaction for Imine Cyclization

The Castagnoli–Cushman reaction, detailed in, constructs dihydroisoquinolinones via imine intermediates. While the target compound lacks a ketone, adapting this method could involve:

- Imine formation between 3,4-dimethoxybenzaldehyde and 2-(thiophen-2-yl)ethylamine.

- Cyclization with homophthalic anhydride to form a tetracyclic intermediate.

- Reduction and acetylation to yield the final product.

Reaction Conditions :

Cu-Catalyzed Cascade Reactions

Recent advances in transition metal catalysis, as in, enable efficient assembly of isoquinoline derivatives. A Cu-catalyzed Ugi-type reaction using 2-halobenzoic acids and ammonia could generate the dihydroisoquinoline core, with subsequent Sonogashira coupling introducing the thiophene group.

Key Advantages :

- Atom economy : Multi-component reactions reduce step count.

- Functional group tolerance : Halogens and heterocycles remain intact.

Analytical Characterization Data

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) :

- δ 6.81–7.20 (m, ArH from dihydroisoquinoline and thiophene).

- δ 3.87 (s, OCH₃), 3.49 (q, CH₂NH), 2.76 (t, CH₂Ar).

- δ 1.94 (s, COCH₃).

13C NMR (125 MHz, CDCl₃) :

HRMS (ESI+) :

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

- Melting Point : 98–100°C (EtOAc/hexane).

Challenges and Optimization Opportunities

- Regioselectivity in Cyclization : Competing EAS at alternative positions may necessitate directing groups (e.g., methoxy).

- Steric Hindrance : Bulky substituents on the ethyl bridge (thiophene + dihydroisoquinoline) may slow cyclization kinetics.

- Catalyst Selection : FeCl₃ vs. Pd/C for coupling reactions impacts yield and byproduct formation.

化学反应分析

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of N-oxide derivatives.

Reduction: : Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to yield the fully saturated amine derivatives.

Substitution: : The compound is also amenable to various substitution reactions, often carried out in the presence of electrophiles or nucleophiles, depending on the desired modification.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, under acidic or neutral conditions.

Reduction: : Hydrogen gas, palladium on carbon catalyst.

Substitution: : Various alkyl halides, under conditions like reflux with an appropriate base.

Major Products Formed

Oxidation: : N-oxide derivatives.

Reduction: : Saturated amine derivatives.

Substitution: : Various alkyl-substituted derivatives.

科学研究应用

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide finds applications across several scientific fields:

Chemistry: : As an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: : Investigated for its potential as a bioactive compound, possibly exhibiting anti-inflammatory or anti-cancer properties.

Medicine: : Could be studied for drug development, targeting specific pathways or receptors in disease treatment.

Industry: : Utilized in the production of specialized materials or as a catalyst in certain chemical processes.

作用机制

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide exerts its effects often involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The compound's isoquinoline and thiophene components allow for unique interactions with biological pathways, influencing processes such as signal transduction or gene expression.

相似化合物的比较

Research Findings and Implications

- Structural Flexibility : Halogenated benzothiazole derivatives (e.g., 4b , 4e ) exhibit higher purity (100%) and metabolic stability compared to the target compound, but the thiophen-2-yl group may improve target engagement in CNS tissues .

- Synergistic Pharmacophores: The combination of dihydroisoquinoline (neurotransmitter mimic) and thiophene (aromatic modulator) in the target compound represents a novel strategy for multi-target drug design .

- Synthetic Challenges : The target compound’s synthesis requires precise control of stereochemistry and recrystallization conditions to achieve ≥90% purity, similar to benzothiazole derivatives .

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide, a compound with significant biological interest, has been the subject of various studies focusing on its pharmacological properties. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: CHNOS

Molecular Weight: 376.5 g/mol

CAS Number: 898452-61-4

The compound features a unique combination of a dihydroisoquinoline moiety and a thiophene ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: It is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation: The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives containing thiophene rings have shown significant free radical scavenging abilities. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the compound's ability to neutralize free radicals is measured.

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | TBD (To be determined in future studies) |

| Standard (Ascorbic Acid) | 64.7% |

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against various bacterial strains. Preliminary studies suggest that the incorporation of thiophene enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Diameter of Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of compounds similar to this compound:

-

Study on Antioxidant Properties : A study demonstrated that derivatives with thiophene rings exhibited up to 56.9% inhibition in free radical scavenging assays compared to standard antioxidants.

"The introduction of polar functional groups significantly enhances the antioxidant capacity of thiophene derivatives" .

-

Antibacterial Evaluation : Another research effort revealed that compounds with similar structures showed promising antibacterial activity against E. coli and S. aureus, indicating potential for therapeutic applications in treating bacterial infections.

"Compounds with carboxamide groups demonstrated superior antibacterial properties compared to their nitrile counterparts" .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide?

- Methodology :

- Multi-step synthesis : Begin with intermediates such as 3,4-dihydroisoquinoline and thiophen-2-yl-ethylamine. Coupling reactions (e.g., amide bond formation) are critical. Use polar aprotic solvents (e.g., DMF or dichloromethane) and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient activation .

- Reaction optimization : Monitor reaction progress via Thin Layer Chromatography (TLC) and adjust parameters (temperature: 0–25°C; time: 3–24 hours) to maximize yield .

- Purification : Employ column chromatography (silica gel) or recrystallization from methanol/acetone mixtures to isolate the pure compound .

Q. Which analytical techniques are essential for characterizing the compound’s structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the dihydroisoquinoline, thiophene, and acetamide moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]) and detects impurities .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo efficacy) be systematically resolved?

- Methodology :

- Dose-response studies : Perform parallel in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to identify discrepancies .

- Metabolic stability assays : Evaluate hepatic metabolism (e.g., using microsomal fractions) to determine if rapid degradation explains reduced in vivo activity .

- Molecular docking : Compare binding affinities with structurally similar compounds (e.g., dihydroisoquinoline derivatives) to pinpoint pharmacophore interactions. Software like AutoDock Vina can model ligand-receptor binding .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular dynamics (MD) simulations : Use tools like GROMACS to simulate binding stability over time. Focus on hydrogen bonding between the acetamide group and active-site residues .

- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors (e.g., logP, polar surface area) from analogs like N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide to predict bioactivity .

Q. How can reaction mechanisms for key synthetic steps (e.g., amidation or cyclization) be experimentally validated?

- Methodology :

- Kinetic isotope effects (KIE) : Replace with at reactive sites (e.g., amine groups) to study rate-determining steps .

- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient intermediates via LC-MS .

- Density Functional Theory (DFT) : Calculate energy profiles for proposed mechanisms (e.g., transition states in EDC-mediated coupling) using software like Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。